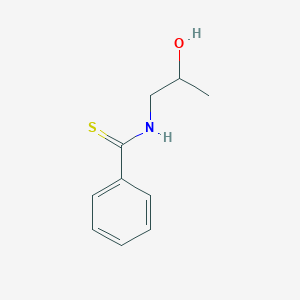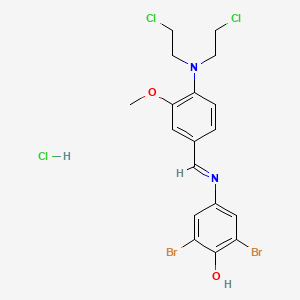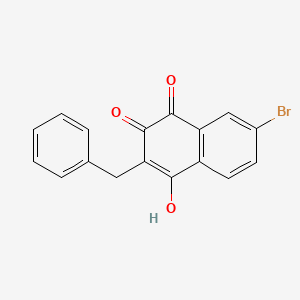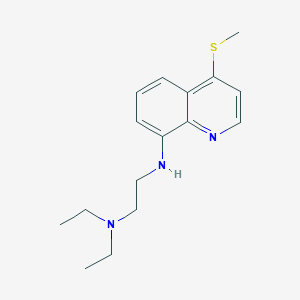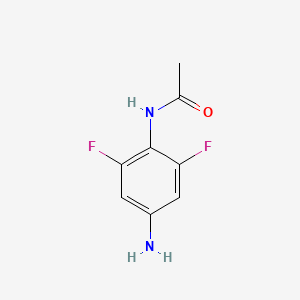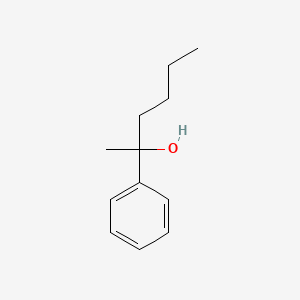
2-Hexanol, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanol, 2-phenyl- is an organic compound belonging to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also bears a phenyl group (C6H5). This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexanol, 2-phenyl- can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-hexanone. The reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran. The reaction is followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
In industrial settings, the production of 2-Hexanol, 2-phenyl- often involves the catalytic hydrogenation of 2-phenyl-2-hexanone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction of the carbonyl group to a hydroxyl group.
Chemical Reactions Analysis
Types of Reactions
2-Hexanol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-phenyl-2-hexanone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be reduced to form the corresponding alkane, 2-phenylhexane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: 2-phenyl-2-hexanone
Reduction: 2-phenylhexane
Substitution: 2-phenyl-2-chlorohexane, 2-phenyl-2-bromohexane
Scientific Research Applications
2-Hexanol, 2-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of plasticizers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hexanol, 2-phenyl- involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Hexanol, 2-phenyl- can be compared with other similar compounds, such as:
2-Phenyl-2-butanol: Similar structure but with a shorter carbon chain.
2-Phenyl-2-pentanol: Similar structure but with a different carbon chain length.
2-Phenyl-2-octanol: Similar structure but with a longer carbon chain.
Uniqueness
The uniqueness of 2-Hexanol, 2-phenyl- lies in its specific combination of a phenyl group and a secondary hydroxyl group on a hexane chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
4396-98-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-phenylhexan-2-ol |
InChI |
InChI=1S/C12H18O/c1-3-4-10-12(2,13)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI Key |
HANZCFMKZJDWMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


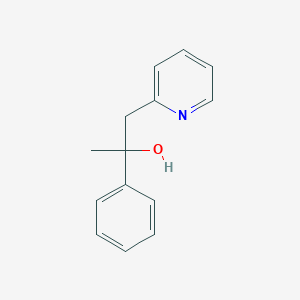
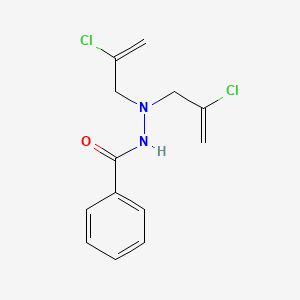
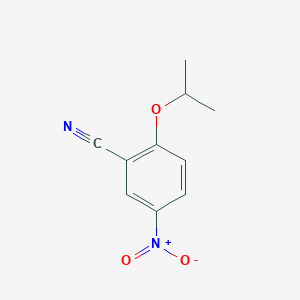
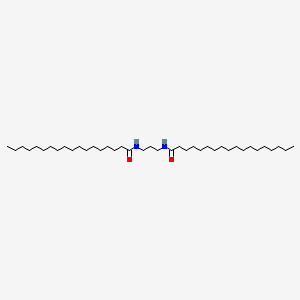
![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
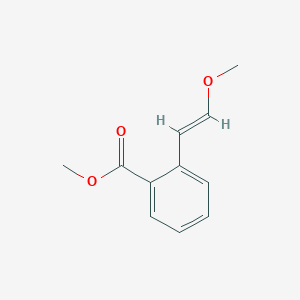
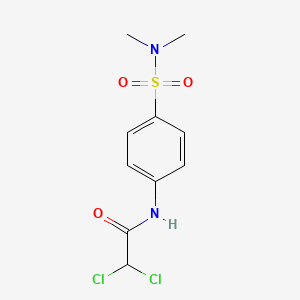
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
